molecular formula C19H15F3N2OS B2520732 Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether CAS No. 339101-87-0

Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether

Cat. No. B2520732
CAS RN: 339101-87-0
M. Wt: 376.4
InChI Key: NBUKUGRFVCBBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether is a useful research compound. Its molecular formula is C19H15F3N2OS and its molecular weight is 376.4. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

The compound exhibits potent antibacterial activity against drug-resistant bacteria. Researchers have synthesized various pyrazole derivatives, including this compound, and found that it effectively inhibits the growth of planktonic Gram-positive bacteria. Minimum inhibitory concentration (MIC) values for some derivatives are as low as 0.25 µg/mL . Additionally, specific lead compounds within this class demonstrate bactericidal effects and efficacy against methicillin-resistant Staphylococcus aureus (MRSA) persisters. Notably, compounds 11, 28, and 29 effectively combat S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Agrochemicals and Pharmaceuticals

The trifluoromethyl group in this compound is of interest due to its prominence in both agrochemicals and pharmaceuticals. Researchers have explored scalable synthetic methods for functionalized 1-methyl-3/5-trifluoromethyl pyrazole derivatives, which are essential building blocks for various applications . These derivatives may find use in novel drugs or agrochemicals.

Glycosylation Reactions

The compound 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate serves as a stable and powerful thiophile. It efficiently activates p-tolyl thioglycoside donors at room temperature, facilitating glycosylation reactions. This property makes it valuable for synthesizing glycosides .

Therapeutic Potential

Pyridopyrimidine derivatives, including this compound, have therapeutic potential. Depending on the nitrogen atom’s position in the pyridine ring, four possible skeletons exist for the heterocyclic combination of pyrimidine and pyridine rings. These structures have been studied extensively for their biological activity. Notably, palbociclib (used in breast cancer treatment) and dilmapimod (with potential activity against rheumatoid arthritis) contain pyridopyrimidine moieties .

Anticancer Agents

While not directly related to the compound itself, research on 1,3,4-thiadiazole derivatives highlights the importance of heterocyclic structures. These compounds, including pyrido[2,1-b][1,3,4]thiadiazoles, exhibit cytotoxic properties and have been investigated for their anticancer activity .

properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c1-25-17-7-2-4-13(8-17)12-26-18-23-10-15(11-24-18)14-5-3-6-16(9-14)19(20,21)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUKUGRFVCBBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.